

Genetic Polymorphisms and Their Impact on Phenanthrene Metabolism: A Comparative Guide

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Compound of Interest

Compound Name: (1S,2R)-1,2-dihydrophenanthrene-1,2-diol

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Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a useful model compound for studying the metabolism of more complex carcinogenic PAHs. The rate at which individuals metabolize phenanthrene can vary significantly, influencing their susceptibility to the toxic effects of PAHs. This variability is, in large part, due to genetic polymorphisms in the enzymes responsible for its biotransformation. This guide provides a comparative overview of key genetic polymorphisms affecting phenanthrene metabolism, supported by available experimental data.

The Metabolic Journey of Phenanthrene

Phenanthrene undergoes a complex metabolic process, broadly divided into Phase I and Phase II reactions, to facilitate its excretion from the body.

Phase I Metabolism: This phase involves the introduction of functional groups onto the phenanthrene molecule, primarily through oxidation. The key enzymes in this phase are the Cytochrome P450 (CYP) superfamily, particularly CYP1A1 and CYP1B1. These enzymes convert phenanthrene into various oxygenated metabolites, including phenols and dihydrodiols. Epoxide hydrolase (EPHX1) also plays a crucial role in converting phenanthrene epoxides to dihydrodiols.

Phase II Metabolism: In this phase, the functionalized phenanthrene metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their removal. The primary enzymes involved are Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs). GSTs, such as GSTM1 and GSTP1, detoxify reactive epoxide metabolites by conjugating them with glutathione. UGTs and SULTs conjugate hydroxylated phenanthrene metabolites with glucuronic acid and sulfate, respectively.

Genetic variations in the genes encoding these enzymes can lead to altered enzyme activity, which in turn affects the rate and pathway of phenanthrene metabolism.

Comparative Analysis of Genetic Polymorphisms on Phenanthrene Metabolism

The following tables summarize the known effects of common genetic polymorphisms on the activity of key enzymes involved in phenanthrene metabolism. While direct kinetic data for phenanthrene metabolism is not available for all polymorphic variants, data from model substrates and human biomonitoring studies provide valuable insights into their potential impact.

Table 1: Phase I Enzyme Polymorphisms and Their Effect on Phenanthrene Metabolism

Gene (Enzyme)	Polymorphism	Effect on Enzyme Activity	Impact on Phenanthrene Metabolism
CYP1A1	CYP1A12A (<i>MspI</i> T>C)	Associated with increased inducibility of the enzyme.	May lead to higher rates of phenanthrene oxidation.
CYP1A12C (Ile462Val)	Associated with higher enzyme activity.	Studies in smokers show an association with higher ratios of phenanthrene metabolic activation products (PheT) to detoxification products (HOPhe)[1].	
CYP1B1	CYP1B12 (Arg48Gly)	Altered substrate specificity and activity.	Associated with significantly lower PheT/3-HOPhe ratios in smokers, suggesting a shift towards detoxification[1].
CYP1B13 (Ala119Ser)	Altered substrate specificity and activity.	Associated with significantly lower PheT/3-HOPhe ratios in smokers, indicating a potential decrease in metabolic activation[1].	
EPHX1	Tyr113His	Conflicting reports on activity; some studies suggest slightly decreased activity.	The impact on phenanthrene metabolism is not well-defined, but alterations in epoxide hydrolysis could affect

the balance of toxic metabolites.

His139Arg	Conflicting reports on activity; some studies suggest slightly increased activity.	The specific effect on phenanthrene epoxide hydrolysis requires further investigation.
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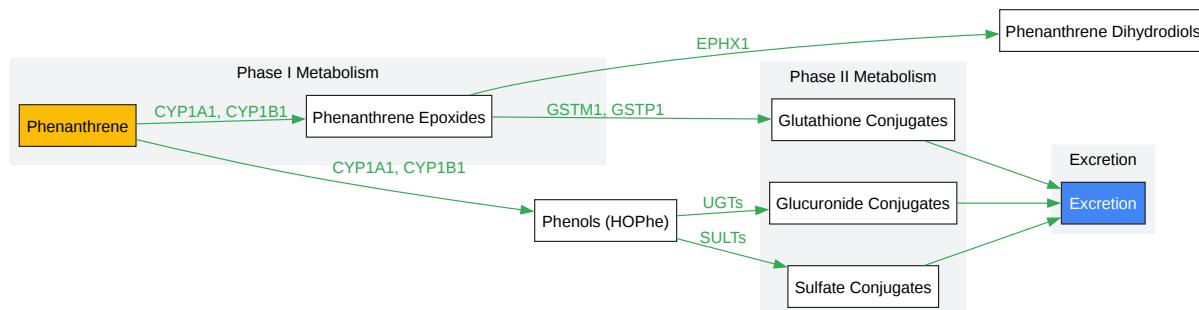
Table 2: Phase II Enzyme Polymorphisms and Their Effect on Phenanthrene Metabolism

Gene (Enzyme)	Polymorphism	Effect on Enzyme Activity (with model substrates)	Inferred Impact on Phenanthrene Metabolism
GSTM1	GSTM10 (<i>null</i>)	Complete loss of enzyme activity.	Reduced capacity to detoxify phenanthrene epoxides, potentially leading to increased DNA damage. The combination with CYP1A12C is associated with higher PheT/3-HOPhe ratios[1].
GSTP1	Ile105Val	The Val allele is associated with reduced enzyme activity towards some substrates.	May lead to decreased detoxification of phenanthrene diol epoxides.
Ala114Val	The Val allele shows altered substrate specificity.	The specific impact on phenanthrene metabolite conjugation is not well characterized.	
UGT1A family	Various SNPs	Polymorphisms in the UGT1A locus can lead to reduced glucuronidation capacity.	Reduced conjugation of hydroxylated phenanthrene metabolites, potentially leading to their accumulation.
SULT1A1	SULT1A12 (Arg213His)	Lower enzyme activity and thermal stability compared to the wild-type (SULT1A11).	Likely results in decreased sulfation of phenolic phenanthrene metabolites.

SULT1A13	Intermediate activity between SULT1A11 and SULT1A1*2.	May lead to moderately reduced sulfation of phenanthrene phenols.
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Visualizing the Metabolic Pathway

The following diagram illustrates the major metabolic pathways of phenanthrene and highlights the key enzymes involved.



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References

- 1. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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